molecular formula C13H9Cl2FS B7999914 1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999914
M. Wt: 287.2 g/mol
InChI Key: VFIURLJBRXXOCF-UHFFFAOYSA-N
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Description

1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound featuring a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-fluorobenzene
  • 1-Chloro-4-fluorobenzene
  • 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

Uniqueness

1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, along with a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-[(3-chlorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-3-1-2-9(6-10)8-17-11-4-5-13(16)12(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIURLJBRXXOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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